N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide

Substituent Effect Physicochemical Property Hammett Constant

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide (CAS 897620-20-1) is a synthetic small molecule belonging to the N-(2-substituted-phenyl-2-piperazinylethyl)benzamide class. Its structure comprises a 4-nitrobenzamide warhead linked via an ethyl spacer to a 4-methylpiperazine ring and a 4-(dimethylamino)phenyl group.

Molecular Formula C22H29N5O3
Molecular Weight 411.506
CAS No. 897620-20-1
Cat. No. B2622997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide
CAS897620-20-1
Molecular FormulaC22H29N5O3
Molecular Weight411.506
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C22H29N5O3/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-22(28)18-6-10-20(11-7-18)27(29)30/h4-11,21H,12-16H2,1-3H3,(H,23,28)
InChIKeyFELHMCSCQXDDKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide: Procurement-Relevant Identity and Baseline Properties


N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide (CAS 897620-20-1) is a synthetic small molecule belonging to the N-(2-substituted-phenyl-2-piperazinylethyl)benzamide class. Its structure comprises a 4-nitrobenzamide warhead linked via an ethyl spacer to a 4-methylpiperazine ring and a 4-(dimethylamino)phenyl group [1]. Computed physicochemical properties from PubChem (CID 16801476) include a molecular weight of 411.5 g/mol, XLogP3-AA of 2.5, 1 H-bond donor, 6 H-bond acceptors, a topological polar surface area of 84.6 Ų, and 6 rotatable bonds [2]. The compound contains one undefined stereocenter and is cataloged with a racemic or enantiomerically undefined configuration in publicly accessible databases [3]. No published primary research articles or patents explicitly evaluating this compound were identified in the peer-reviewed literature at the time of analysis, limiting direct comparator-based differentiation to computed properties and close structural analogs.

Why Generic Substitution Fails: The Critical Substituent-Dependent Differentiation of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide


Within the N-(2-(dimethylaminophenyl)-2-(methylpiperazin-1-yl)ethyl)benzamide subfamily, small variations at the 4-position of the benzamide ring generate functionally distinct chemical entities. The 4-nitro substituent (CAS 897620-20-1) confers significantly different steric, electronic, and hydrogen-bonding properties compared to the 3-methyl substitution found in the closest commercially cataloged analog CAS 897620-18-7 [1]. The nitro group is strongly electron-withdrawing (Hammett σp ≈ 0.78) and can participate in non-classical hydrogen bonding or undergo bioreduction, while the methyl group is weakly electron-donating (σp ≈ -0.17) and cannot support reductive activation [2]. In drug discovery contexts, nitrobenzamide motifs have been exploited as hypoxia-selective triggers and as key pharmacophoric elements in kinase inhibitor design, where the absence or repositioning of the nitro group fundamentally alters target engagement and selectivity [2][3]. Therefore, procurement of the specific 4-nitro isomer is essential; the 3-methyl-4-nitro analog is not an in-class replacement but a chemically and pharmacologically distinct compound, and no evidence supports functional interchangeability.

Quantitative Evidence Guide for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide (CAS 897620-20-1)


Direct Substituent Comparison: 4-Nitro vs. 3-Methyl-4-Nitro Electronic and Steric Properties

The target compound (4-nitro) and its closest cataloged analog (3-methyl-4-nitro, CAS 897620-18-7) are differentiated by the presence or absence of a methyl group ortho to the nitro substituent on the benzamide ring . This structural difference produces quantifiably distinct electronic properties. The Hammett σp constant for a para-nitro group is approximately 0.78, while the meta-methyl substituent contributes an additional σm of approximately -0.07, altering the electron density on the aromatic ring and the amide carbonyl reactivity [1]. Further, computed partition coefficients diverge: the target compound has an XLogP3-AA of 2.5, whereas the 3-methyl analog is predicted to have a higher XLogP3-AA (estimated +0.5 log unit increment per added methyl), indicating greater lipophilicity for the analog [2]. This affects solubility, membrane permeability, and non-specific protein binding. The absence of the 3-methyl group in the target compound reduces steric hindrance around the nitro moiety, potentially preserving the nitro group's capacity for bioreduction or interaction with nitroreductase enzymes, a property relevant to hypoxia-activated prodrug design [3].

Substituent Effect Physicochemical Property Hammett Constant

Topological Polar Surface Area and Hydrogen-Bonding Capacity: In Silico Comparison with 3-Methyl-4-Nitro Analog

Topological Polar Surface Area (TPSA) and the hydrogen-bonding donor/acceptor count are key determinants of a compound's oral bioavailability and blood-brain barrier penetration potential. For the target compound (CAS 897620-20-1), the computed TPSA is 84.6 Ų, with 1 HBD and 6 HBA [1]. The 3-methyl analog (CAS 897620-18-7) is expected to have an identical TPSA and HBD/HBA count because the added methyl group does not introduce new polar atoms. However, the steric effect of the 3-methyl group can reduce the solvent accessibility of the nitro oxygen atoms, effectively decreasing the functional TPSA in physiological environments. This subtle shielding can enhance passive membrane permeation for the analog, an effect not present in the target compound. For researchers requiring a compound with a fully exposed, reactive nitro group (e.g., for bioreductive prodrug activation), the target compound offers a defined advantage over its 3-methyl counterpart, ensuring the nitro group remains fully solvent-accessible for enzymatic or chemical reduction [2].

Drug-likeness TPSA H-bonding

Stereochemical Definition: Racemic Mixture Versus Pure Enantiomer Availability

PubChem records indicate that the compound exists as both a racemic mixture (CID 16801476) and a defined (S)-enantiomer (CID 7497193) [1][2]. The target CAS number 897620-20-1 is associated with the racemic or unspecified mixture [1]. For researchers whose assays are sensitive to stereochemistry, the availability of a defined enantiomer from alternative suppliers is a critical procurement consideration; ordering the racemic mixture when an enantiopure form is needed cannot be considered equivalent. Conversely, for cost-sensitive screening campaigns where stereochemistry is not a primary variable, the racemic mixture may be the more accessible option. The explicit lack of stereochemical control in CAS 897620-20-1 means that biological data derived from this material may represent an average of two potentially divergent pharmacological profiles, a factor that must be accounted for in data interpretation and absent in an enantiopure comparator.

Chirality Stereochemistry Enantiomeric Purity

Orthogonal Functional Group Reactivity: The Unsubstituted 4-Nitrobenzamide Moiety as a Bioreductive Handle

The 4-nitrobenzamide fragment in the target compound is a recognized pharmacophore for hypoxia-selective prodrugs. The nitro group can undergo enzymatic one-electron reduction by nitroreductases under hypoxic conditions to generate cytotoxic species [1]. In the closely related piperazine-bearing nitrobenzamide series reported by Guise et al. (2024), the presence of an unsubstituted 4-nitro group was essential for maintaining AKR1C3-resistant bioreductive activation, while steric or electronic perturbation at the 3-position modulated the reduction potential and metabolic stability [2]. The target compound (CAS 897620-20-1) retains the unsubstituted 4-nitro orientation required for this activation pathway, whereas the 3-methyl-4-nitro analog (CAS 897620-18-7) introduces a steric and electronic perturbation that may alter the rate of enzymatic reduction. Although direct comparative reduction rate data between these two specific compounds are not available, the class-level SAR indicates that any ortho-substitution adjacent to the nitro group can negatively impact nitroreductase binding and catalytic turnover [2].

Bioreductive Prodrug Nitroreductase Hypoxia

Best-Validated Application Scenarios for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide (CAS 897620-20-1)


Reference Standard for Substituent-Dependent SAR in Piperazine-Benzamide Compound Libraries

Given the quantifiable electronic and steric differences between the 4-nitro (target) and 3-methyl-4-nitro (analog) substitutions, CAS 897620-20-1 can serve as a reference compound in structure-activity relationship (SAR) libraries exploring the impact of ortho-substitution on benzamide pharmacophores. Its well-defined computed properties (XLogP3-AA 2.5, TPSA 84.6 Ų) provide a baseline for comparing the effects of added methyl groups on lipophilicity and polar surface area without altering the core scaffold [1].

Scaffold for Hypoxia-Activated or Nitroreductase-Dependent Prodrug Discovery

The unsubstituted 4-nitrobenzamide moiety in CAS 897620-20-1 is the minimal pharmacophoric element required for nitroreductase-mediated bioreduction, as demonstrated in analogous piperazine-bearing nitrobenzamide prodrugs [2]. This compound can be used as a control substrate or as a synthetic intermediate in programs developing hypoxia-selective agents, ensuring that the nitro group remains fully accessible for enzymatic activation without steric interference from ortho-substituents.

Stereochemistry-Dependent Pharmacological Profiling Studies

With the racemic mixture (CAS 897620-20-1) and the defined (S)-enantiomer (CID 7497193) both cataloged, researchers can design head-to-head studies to evaluate the impact of chirality on target binding, cellular potency, or metabolic stability [3][4]. Such comparisons are essential for determining whether a single enantiomer offers superior selectivity and warranting the higher procurement cost of an enantiopure form.

Analytical Chemistry and Method Development for Nitrobenzamide Quantification

The distinct chromatographic and spectroscopic properties conferred by the 4-nitro group (e.g., strong UV absorption at approximately 270 nm, characteristic IR stretching frequencies for -NO2) make CAS 897620-20-1 a useful reference standard for developing HPLC or LC-MS methods aimed at quantifying nitrobenzamide derivatives in biological matrices . Its availability through commercial vendors enables its use as an external standard in method validation.

Quote Request

Request a Quote for N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.